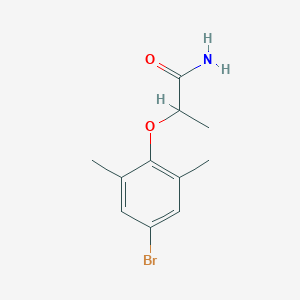
2,5-Dichloro-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of chlorine and fluorine atoms on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-fluorophenylzinc bromide can be synthesized through the reaction of 2,5-dichloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction typically involves the use of a Grignard reagent or a lithium-halogen exchange reaction followed by transmetalation with zinc bromide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. Typical conditions involve inert atmospheres (e.g., nitrogen or argon) and moderate temperatures to ensure optimal reactivity.
Major Products: The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
2,5-Dichloro-3-fluorophenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it can be used to modify biomolecules for studying their functions and interactions. In medicine, it serves as a key intermediate in the development of new drugs. Industrially, it is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,5-dichloro-3-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Chloro-2-fluorobenzylzinc bromide
- 3,5-Difluorophenylzinc bromide
- 2,5-Difluorobenzylzinc bromide
Uniqueness: 2,5-Dichloro-3-fluorophenylzinc bromide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity. This makes it particularly useful in cross-coupling reactions where high precision is required.
Propriétés
Formule moléculaire |
C6H2BrCl2FZn |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
bromozinc(1+);1,4-dichloro-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl2F.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Clé InChI |
YVCWDANWYUJTPS-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C(=C(C=C1Cl)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)

![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)

![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)

